molecular formula C11H14N4O4 B1194498 4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione CAS No. 66054-21-5

4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione

Cat. No.: B1194498
CAS No.: 66054-21-5
M. Wt: 266.25 g/mol
InChI Key: CJRYCXUDTLRXOJ-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound features a cyclopropane ring bonded to two piperazinedione groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with piperazine-2,6-dione in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione)
  • 4,4’-(1,2-Cyclopropanediyl)bis(2,5-piperazinedione)
  • 4,4’-(1,2-Cyclopropanediyl)bis(2,4-piperazinedione)

Uniqueness

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

66054-21-5

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-[(1R,2S)-2-(3,5-dioxopiperazin-1-yl)cyclopropyl]piperazine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c16-8-2-14(3-9(17)12-8)6-1-7(6)15-4-10(18)13-11(19)5-15/h6-7H,1-5H2,(H,12,16,17)(H,13,18,19)/t6-,7+

InChI Key

CJRYCXUDTLRXOJ-KNVOCYPGSA-N

Isomeric SMILES

C1[C@H]([C@H]1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

SMILES

C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

Canonical SMILES

C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

Synonyms

4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)
4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione), (trans)-isomer
cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)
trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)

Origin of Product

United States

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